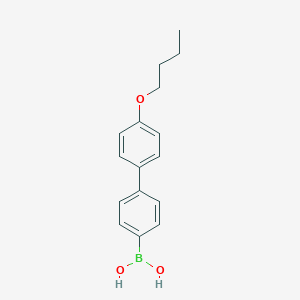

4-(4-Butoxyphenyl)phenylboronic acid

Description

BenchChem offers high-quality 4-(4-Butoxyphenyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Butoxyphenyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-butoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-2-3-12-20-16-10-6-14(7-11-16)13-4-8-15(9-5-13)17(18)19/h4-11,18-19H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSCSJTCSAHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611150 | |

| Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158937-24-7 | |

| Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Supramolecular Profiling of 4-(4-Butoxyphenyl)phenylboronic Acid: A Technical Guide to Crystal Engineering and Applications

Executive Summary

4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) is a highly versatile organoboron compound characterized by a tripartite structural architecture: a hydrogen-bonding boronic acid headgroup, a rigid biphenyl mesogenic core, and a flexible butoxy tail. This unique structural profile makes it a critical biochemical reagent for life science research, drug discovery, and the engineering of advanced supramolecular materials 1. This technical guide provides an in-depth analysis of its crystallographic behavior, self-assembly thermodynamics, and validated experimental workflows for its application in synthetic chemistry.

Crystallographic Anatomy and Supramolecular Assembly

The solid-state behavior of 4-(4-butoxyphenyl)phenylboronic acid is governed by a delicate balance of strong directional hydrogen bonds and weaker dispersion forces. Understanding these interactions is paramount for researchers looking to leverage this molecule in crystal engineering or cross-coupling catalysis.

The Boronic Acid Headgroup: Dimerization Thermodynamics

The –B(OH)₂ functional group can theoretically adopt three conformations: syn-syn, syn-anti, or anti-anti. Theoretical calculations and crystallographic data confirm that the syn-anti conformation is the most thermodynamically favorable state due to the minimization of steric and electrostatic repulsion between the hydroxyl protons [[2]]().

During crystallization, the syn-anti monomers self-assemble into highly stable centrosymmetric dimers via complementary O–H···O hydrogen bonds. The dimerization energy (ΔE) for the formation of this boronic acid dimer from the monomer is highly exergonic, calculated at approximately -10.8 kcal/mol 3. These complementary O—H···O hydrogen-bonding interactions typically exhibit an O···O distance of approximately 2.8 Å, forming the primary structural motif of the crystal lattice 4.

The Biphenyl Core & Butoxy Tail: Packing Dynamics

Once the hydrogen-bonded dimers are formed, the macroscopic crystal architecture is dictated by the hydrophobic domains. The rigid biphenyl core engages in extensive π-π stacking, while the flexible butoxy tail interdigitates with neighboring molecules through van der Waals interactions. This dual-action packing often results in a smectic-like layered architecture, a property highly sought after in the development of liquid crystals and organic semiconductors.

Quantitative Crystallographic & Physicochemical Data

The following table summarizes the core quantitative parameters governing the physical and structural properties of 4-(4-butoxyphenyl)phenylboronic acid.

| Parameter | Value / Description | Analytical Method |

| Chemical Formula | C₁₆H₁₉BO₃ | Mass Spectrometry |

| Molar Mass | 270.13 g/mol | Calculated |

| Preferred Conformation | Syn-Anti | DFT / Single-Crystal XRD |

| Dimerization Energy (ΔE) | ≈ -10.8 kcal/mol | Computational (MP2) |

| Intermolecular O···O Distance | 2.75 - 2.85 Å | X-Ray Crystallography |

| Primary Supramolecular Motif | Centrosymmetric Dimer | Solid-State NMR / XRD |

Mechanistic Visualization: Self-Assembly

Figure 1: Supramolecular self-assembly pathway from monomer to 3D macroscopic crystal lattice.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: Isolate diffraction-quality single crystals while preventing the formation of amorphous boroxine anhydrides.

-

Step 1: Dissolution. Dissolve 10 mg of 4-(4-butoxyphenyl)phenylboronic acid in 1 mL of tetrahydrofuran (THF) in a 4 mL inner vial. Causality: THF is a strong hydrogen-bond acceptor that completely solvates the monomer, breaking any pre-existing amorphous aggregates.

-

Step 2: Antisolvent Chamber. Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly.

-

Step 3: Diffusion. Allow the system to sit undisturbed at 20°C for 48–72 hours. Causality: Vapor diffusion is utilized instead of crash-cooling to maintain a low supersaturation gradient. This slow equilibration prevents the kinetic trapping of higher-energy syn-syn conformers and avoids rapid dehydration into boroxines.

-

Validation Step: Isolate the resulting crystals and analyze via ATR-FTIR. A successful dimeric assembly is confirmed by a broad O-H stretching shift from ~3600 cm⁻¹ (free monomer) to ~3200–3300 cm⁻¹ (hydrogen-bonded dimer).

Protocol 2: Suzuki-Miyaura Cross-Coupling for Terphenyl Synthesis

Objective: Utilize the boronic acid to synthesize extended terphenyl scaffolds for drug development.

-

Step 1: Reagent Loading. In a Schlenk flask, combine 4-(4-butoxyphenyl)phenylboronic acid (1.2 eq), an aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Step 2: Solvent Addition. Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1). Causality: The biphasic solvent system ensures the solubility of both the hydrophobic organic substrates (Toluene) and the inorganic base (H₂O), while EtOH acts as a phase-transfer agent.

-

Step 3: Base Activation & Heating. Reflux the mixture at 80°C under N₂ for 12 hours. Causality: Potassium carbonate is employed as a base to quaternize the trigonal planar boronic acid into a tetrahedral boronate species. This structural shift increases the nucleophilicity of the biphenyl group, facilitating rapid transmetalation onto the Pd(II) intermediate.

-

Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active aryl halide and the emergence of a lower R_f fluorescent product spot confirms successful C-C bond formation. Quench with water to hydrolyze any unreacted boroxines, ensuring accurate yield quantification.

Mechanistic Visualization: Catalytic Cycle

Figure 2: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid derivative.

Conclusion

4-(4-Butoxyphenyl)phenylboronic acid represents a masterclass in molecular design, offering a perfect interplay between rigid mesogenic cores and dynamic hydrogen-bonding headgroups. By understanding its thermodynamic preference for syn-anti dimerization and leveraging its reactivity in palladium-catalyzed couplings, researchers can reliably deploy this compound in the synthesis of complex pharmaceuticals and advanced materials.

References

-

Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed - 3

-

Versatile self-adapting boronic acids for H-bond recognition - SciSpace - 2

-

Hydrogen-bonding motifs in the solid-state structure of ferroceneboronic acid - IUCr Journals - 4

-

[1,1'-Biphenyl]-4-ylboronic acid | Biochemical Reagent - MedChemExpress - 1

Sources

4-(4-Butoxyphenyl)phenylboronic acid IR spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Butoxyphenyl)phenylboronic Acid

Introduction

4-(4-Butoxyphenyl)phenylboronic acid is a bifunctional organic compound featuring a boronic acid moiety, a biphenyl core, and a butoxy ether tail. As a member of the boronic acid class, it serves as a critical building block in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility in drug discovery, materials science, and chemical sensor development necessitates robust analytical methods for structural confirmation and purity assessment.

Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule with the structural complexity of 4-(4-Butoxyphenyl)phenylboronic acid, IR spectroscopy is indispensable for verifying the presence of key functional groups—the boronic acid hydroxyls (O-H), the boron-oxygen (B-O) and boron-carbon (B-C) bonds, the aromatic rings, and the aliphatic ether linkage.

This technical guide provides a comprehensive analysis of the IR spectroscopy of 4-(4-Butoxyphenyl)phenylboronic acid. It is designed for researchers and drug development professionals, offering field-proven insights into experimental best practices, detailed spectral interpretation, and the causality behind the observed vibrational characteristics.

Section 1: Molecular Structure and Key Vibrational Groups

To interpret the IR spectrum of 4-(4-Butoxyphenyl)phenylboronic acid, it is essential to first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational frequencies.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Collection: Record a background spectrum. This critical step measures the ambient atmosphere and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of dry 4-(4-Butoxyphenyl)phenylboronic acid powder onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Post-Measurement: Clean the sample from the ATR crystal.

-

Data Processing: Apply necessary software corrections, such as an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure peaks originate from a flat zero-absorbance line.

Section 3: Spectral Interpretation and Peak Assignment

The IR spectrum of 4-(4-Butoxyphenyl)phenylboronic acid is a composite of the absorptions from its distinct functional groups. The following table summarizes the expected characteristic absorption bands and their assignments, grounded in established spectroscopic literature.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H Stretch (H-bonded) | Boronic Acid | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (Biphenyl) | Medium to Weak |

| 2965 - 2850 | C-H Stretch | Aliphatic (Butoxy) | Strong |

| ~1605, ~1520, ~1480 | C=C Ring Stretch | Aromatic (Biphenyl) | Medium to Strong |

| 1380 - 1310 | B-O Asymmetric Stretch | Boronic Acid | Strong |

| ~1245 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| ~1175, ~1115 | C-H In-plane Bend | Aromatic (Biphenyl) | Medium |

| ~1080 | B-C Stretch | Phenyl-Boron | Medium |

| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| ~840 | C-H Out-of-plane Bend | Aromatic (p-disubstituted) | Strong |

| ~730 | B-O-H Out-of-plane Bend | Boronic Acid | Medium, Broad |

Detailed Analysis of Key Regions

-

O-H Stretching Region (3500 - 3200 cm⁻¹): The most prominent feature for boronic acids is a very broad and strong absorption band in this region. [2]Its breadth is a direct consequence of extensive intermolecular hydrogen bonding between the -B(OH)₂ groups of adjacent molecules. A sharp, free O-H stretch (around 3600 cm⁻¹) is typically absent in the solid state, confirming the associated nature of the molecules.

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains two distinct sets of peaks. Weaker absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic biphenyl core. [3]A group of strong, sharp peaks between 2965 cm⁻¹ and 2850 cm⁻¹ arises from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the butoxy chain. [4]

-

The Fingerprint Region (1610 - 600 cm⁻¹): This complex region contains the most diagnostic information.

-

Aromatic C=C Stretching (~1605, ~1480 cm⁻¹): These sharp, medium-to-strong bands confirm the presence of the phenyl rings. [5] * B-O Asymmetric Stretching (1380 - 1310 cm⁻¹): This is a key diagnostic band for boronic acids and their derivatives, appearing as a very strong absorption. [6]Its position and breadth can be sensitive to the electronic environment and hydrogen bonding.

-

Ether C-O-C Stretching (~1245 and ~1040 cm⁻¹): The strong band around 1245 cm⁻¹ is assigned to the asymmetric C(aryl)-O-C(alkyl) stretch, while a medium band near 1040 cm⁻¹ corresponds to the symmetric stretch. These two peaks are definitive proof of the ether linkage.

-

B-C Stretching (~1080 cm⁻¹): A band of medium intensity in this area is associated with the stretching of the carbon-boron bond, confirming the organoboron structure. [7][8] * Aromatic C-H Out-of-plane Bending (~840 cm⁻¹): A strong band in this region is highly characteristic of 1,4-disubstituted (para) benzene rings, providing information about the substitution pattern on the phenyl groups. [4]

-

Section 4: The Critical Role of Intermolecular Hydrogen Bonding

Boronic acids rarely exist as isolated monomers in the solid state. They readily self-associate to form hydrogen-bonded dimers or, upon dehydration, cyclic trimeric anhydrides known as boroxines. [9]IR spectroscopy is exceptionally sensitive to these structural arrangements.

Caption: Hydrogen-bonded dimer formation in boronic acids.

-

Dimer Formation: As shown above, the hydroxyl groups of one molecule act as hydrogen bond donors to the hydroxyl oxygens of a neighboring molecule. This creates a stable, centrosymmetric dimeric structure. This interaction is the primary reason for the significant broadening of the O-H stretching band (3500-3200 cm⁻¹) and can also influence the B-O stretching frequency. [2]* Boroxine Formation: If the sample is heated or stored under dehydrating conditions, three boronic acid molecules can condense to form a six-membered B-O-B ring, eliminating three molecules of water. The IR spectrum of a boroxine is dramatically different: the broad O-H stretch disappears completely, and new, sharp, and intense bands characteristic of the boroxine ring appear, typically in the 700-650 cm⁻¹ region. [9]Monitoring the O-H stretching region is therefore a straightforward method to assess the integrity of the boronic acid.

Conclusion

The infrared spectrum of 4-(4-Butoxyphenyl)phenylboronic acid provides a wealth of structural information that is crucial for its identification and quality control. By systematically analyzing the key vibrational regions, one can confidently confirm the presence of the boronic acid functionality, the aromatic biphenyl core, the butoxy ether chain, and the specific substitution patterns. The pronounced broadening of the O-H stretching band serves as definitive evidence of the extensive hydrogen bonding characteristic of boronic acids in the solid state. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy as a rapid, reliable tool in their work with this versatile chemical building block.

References

-

AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

-

PubChem - NIH. 4-Butoxyphenylboronic Acid. [Link]

-

ACS Publications. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. [Link]

-

PubMed. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]

-

ResearchGate. (2003). ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide. [Link]

-

Geochimica et Cosmochimica Acta. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. [Link]

-

ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]

-

MDPI. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. [Link]

-

ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

PubMed. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Semantic Scholar. (2003). Figure 8 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. [Link]

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

DergiPark. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. [Link]

-

ACS Publications. Infrared Absorption Spectroscopy of the Phenyl Radical. [Link]

-

ResearchGate. FTIR spectrum of boric acid. [Link]

-

Faraday Discussions. (2019). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. [Link]

-

ACS Publications. (1962). Infrared Absorption Frequencies of tert-Butoxy Group. [Link]

-

ResearchGate. Fragments of the IR spectra in the phenyl ring CC and CH vibration.... [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

4-(4-Butoxyphenyl)phenylboronic acid Raman spectra

An In-Depth Technical Guide to the Raman Spectroscopy of 4-(4-Butoxyphenyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the acquisition and interpretation of Raman spectra for 4-(4-Butoxyphenyl)phenylboronic acid, a key intermediate in organic synthesis and a building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document delves into the theoretical underpinnings of Raman spectroscopy, offers a field-proven, step-by-step experimental protocol, and presents a detailed analysis of the molecule's characteristic vibrational modes. We explore the causal relationships between molecular structure and spectral features, providing researchers, scientists, and drug development professionals with the necessary insights for robust material characterization, quality control, and reaction monitoring. The guide is grounded in authoritative references and includes detailed data visualizations to facilitate a deeper understanding of the subject matter.

Part 1: Introduction to 4-(4-Butoxyphenyl)phenylboronic Acid and Raman Spectroscopy

The Molecule: 4-(4-Butoxyphenyl)phenylboronic Acid

4-(4-Butoxyphenyl)phenylboronic acid (Chemical Formula: C₁₀H₁₅BO₃) is an organoboron compound featuring a boronic acid group [-B(OH)₂] and a butoxy group (-O(CH₂)₃CH₃) attached to a biphenyl scaffold.[1] Its significance stems from the versatile reactivity of the boronic acid moiety. This functional group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Furthermore, the boronic acid group's ability to form reversible covalent bonds with 1,2- and 1,3-diols is of paramount interest in drug development and diagnostics.[2] This interaction allows for the targeted recognition of saccharides and glycoproteins, such as the overexpressed sialic acids on cancer cell surfaces, making phenylboronic acid (PBA) derivatives promising candidates for targeted cancer therapy and diagnosis.[3] The butoxy group modifies the molecule's lipophilicity, influencing its solubility and pharmacokinetic properties.

The Technique: Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes.[4] When a sample is irradiated with a monochromatic laser, most of the light is scattered elastically (Rayleigh scattering), retaining its original energy. However, a small fraction of the light (approximately 1 in 10⁶ photons) is scattered inelastically, a phenomenon known as the Raman effect.[5] This inelastic scattering results in a shift in the photon's energy, which corresponds directly to the energy of specific molecular vibrations (e.g., stretching, bending, and torsional modes).

The key advantages of Raman spectroscopy for analyzing compounds like 4-(4-Butoxyphenyl)phenylboronic acid include:

-

Minimal Sample Preparation: Spectra can often be acquired directly from solid powders or solutions with no need for deuterated solvents.[4]

-

High Specificity: The resulting spectrum is a unique chemical fingerprint, rich in information, particularly in the low-wavenumber "fingerprint region" (200–1800 cm⁻¹), which is highly specific to the molecule's structure and geometry.[4]

-

Non-Destructive Nature: The technique does not damage the sample, allowing for repeated measurements or further analysis.

-

Versatility: It can be used to analyze samples in various forms, including solids, liquids, and gases, and even through transparent packaging like glass vials.

Part 2: Theoretical Principles of Raman Scattering

A molecule's Raman spectrum is governed by its vibrational modes. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. This selection rule is complementary to that of Infrared (IR) spectroscopy, which requires a change in the molecular dipole moment. Consequently, symmetric vibrations and vibrations of non-polar bonds (e.g., C-C bonds in an aromatic ring) often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.

The stability and structure of phenylboronic acids can be complex. They often exist as cyclic dimers in the solid state, formed via intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties.[6][7] This dimerization, along with potential polymorphism, can influence the vibrational spectra, leading to shifts in peak positions and changes in relative intensities. Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies of different conformers (e.g., monomers vs. dimers) and aid in the accurate assignment of experimental spectra.[7][8]

Part 3: Experimental Protocol for Raman Spectrum Acquisition

This protocol outlines a self-validating system for acquiring high-quality Raman spectra of 4-(4-Butoxyphenyl)phenylboronic acid in its solid form. The causality behind each step is explained to ensure robust and reproducible results.

Instrumentation

-

Raman Spectrometer: A research-grade confocal Raman microscope is recommended.

-

Laser Source: A 532 nm or 785 nm frequency-stabilized laser.

-

Expert Insight: A 785 nm laser is often preferred for aromatic compounds to minimize fluorescence, which can overwhelm the weaker Raman signal. However, a 532 nm laser can provide a stronger Raman signal if the sample exhibits low fluorescence.[9]

-

-

Objective: A 10x or 20x objective for initial focusing and a 50x long-working-distance objective for high-quality signal collection.

-

Detector: A cooled, high-sensitivity CCD detector.[10]

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount (sub-milligram) of 4-(4-Butoxyphenyl)phenylboronic acid powder onto a clean glass microscope slide.[4]

-

Gently flatten the powder with a spatula to create a relatively even surface.

-

Causality: Boronic acids can be sensitive to moisture.[11] Work in a controlled, low-humidity environment if possible. An even surface ensures consistent focusing and avoids signal saturation from large crystals.

-

-

Instrument Calibration:

-

Before analysis, perform a wavenumber calibration using a certified standard, such as a silicon wafer. The primary silicon peak at ~520.7 cm⁻¹ should be verified.

-

Causality: Regular calibration ensures the accuracy and precision of the measured Raman shifts, which is critical for correct peak assignment and comparison across different instruments or sessions.

-

-

Data Acquisition:

-

Place the sample slide on the microscope stage.

-

Using the 10x objective and white light illumination, bring the sample into focus.

-

Switch to the laser source and the 50x objective.

-

Set initial acquisition parameters:

-

Laser Power: Start at a low power (e.g., 1-5 mW at the sample) to avoid thermal degradation.

-

Integration Time: 1-5 seconds.

-

Accumulations: 3-5 scans.

-

-

Acquire a test spectrum. If the signal-to-noise ratio is low, incrementally increase the integration time or the number of accumulations. Avoid excessive laser power.

-

Causality: The product of laser power and integration time determines the total energy delivered to the sample. Multiple short accumulations are often superior to a single long one as this allows for effective cosmic ray removal.

-

-

Data Pre-processing:

-

Apply a cosmic ray removal algorithm.

-

Perform a baseline correction to remove any underlying fluorescence background. A polynomial fit is a common and effective method.

-

Causality: These steps are essential for obtaining a "clean" spectrum where the peaks of interest are clearly resolved and their true intensities and positions can be accurately determined.

-

Experimental Workflow Diagram

Caption: Fig. 1: Experimental Workflow for Raman Analysis.

Part 4: Spectral Analysis and Interpretation

The Raman spectrum of 4-(4-Butoxyphenyl)phenylboronic acid is a composite of vibrations from its three main structural components: the biphenyl core, the butoxy side chain, and the boronic acid functional group. The following table provides tentative assignments for the major expected peaks based on extensive studies of structurally similar phenylboronic acids.[6][7][12][13]

Table of Characteristic Raman Peaks

| Wavenumber (cm⁻¹) | Tentative Assignment | Vibrational Mode Description | Expected Intensity |

| ~3070-3050 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl rings.[7] | Medium |

| ~2960-2870 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of CH₂, CH₃ groups in the butoxy chain.[14] | Strong |

| ~1615-1600 | Aromatic C-C Stretch | In-plane stretching of carbon-carbon bonds within the phenyl rings.[7] | Strong |

| ~1370-1350 | B-O Stretch | Symmetric stretching of the Boron-Oxygen bonds in the B(OH)₂ group.[7] | Medium-Strong |

| ~1280-1240 | C-O-C Asymmetric Stretch | Asymmetric stretching of the ether linkage between the phenyl ring and the butoxy group. | Medium |

| ~1180-1170 | In-plane C-H Bend | Bending vibrations of the aromatic C-H bonds. | Medium |

| ~1000 | Phenyl Ring Breathing (Trigonal) | Symmetric radial expansion and contraction of the phenyl ring.[13] | Strong, Sharp |

| ~850-800 | Out-of-plane C-H Bend | Bending of aromatic C-H bonds out of the plane of the ring (para-substitution).[7] | Medium |

| ~750-700 | B(OH)₂ Wagging / Phenyl Ring Deformation | Wagging motion of the boronic acid group or ring puckering modes. | Weak-Medium |

| ~550-500 | O-B-O Bending | Scissoring or bending motion within the boronic acid functional group. | Weak |

Structure-Spectra Correlation Diagram

This diagram illustrates the relationship between the molecule's functional groups and their characteristic regions in the Raman spectrum.

Caption: Fig. 2: Structure-Spectra Correlation Diagram.

Part 5: Applications in Research and Development

The detailed chemical fingerprint provided by Raman spectroscopy enables several critical applications in the lifecycle of 4-(4-Butoxyphenyl)phenylboronic acid.

-

Quality Control and Material Identification: Raman spectroscopy serves as a rapid and reliable tool for incoming raw material verification. The unique spectrum confirms the identity of 4-(4-Butoxyphenyl)phenylboronic acid and can be used to screen for impurities or incorrect materials, ensuring the quality of the supply chain.

-

In-situ Reaction Monitoring: The technique can be used to monitor the progress of reactions involving this molecule, such as Suzuki couplings. By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, chemists can optimize reaction conditions (temperature, catalyst loading, reaction time) for improved yield and efficiency.

-

Studying Biomolecular Interactions: Given the affinity of boronic acids for diols, Raman spectroscopy can be employed to study the interaction of 4-(4-Butoxyphenyl)phenylboronic acid with saccharides.[2] Changes in the B-O stretching and O-B-O bending modes upon binding can provide evidence of complex formation. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, enabling the study of these interactions at very low concentrations, which is relevant for developing sensitive diagnostic sensors.[13]

-

Polymorph and Solid-State Characterization: Raman spectroscopy is highly sensitive to the crystalline form of a material.[4] It can be used to identify and differentiate between different polymorphs of 4-(4-Butoxyphenyl)phenylboronic acid, which may have different physical properties such as solubility and stability, a critical consideration in pharmaceutical development.

Part 6: Conclusion

Raman spectroscopy is an indispensable analytical technique for the comprehensive characterization of 4-(4-Butoxyphenyl)phenylboronic acid. Its ability to provide a non-destructive, highly specific chemical fingerprint with minimal sample preparation makes it ideal for applications ranging from fundamental research to industrial quality control. By understanding the correlation between the molecule's distinct structural moieties—the biphenyl core, the butoxy chain, and the boronic acid group—and their corresponding vibrational signatures, researchers can leverage this powerful tool to accelerate drug discovery, optimize synthetic processes, and ensure material integrity. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently apply Raman spectroscopy in their work with this important chemical compound.

References

-

Ma, Y., et al. (2013). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. ACS Publications. Available at: [Link]

-

Ma, Y., et al. (2013). Influence of substituent type and position on the adsorption mechanism of phenylboronic acids: infrared, Raman, and surface-enhanced Raman spectroscopy studies. PubMed. Available at: [Link]

-

Sivanesan, A., et al. (n.d.). Raman (A) and SERS spectra of 4-[(N-aminobenzylo)(phosphono) - S-methyl]phenylboronic acid (2-PBA) adsorbed. ResearchGate. Available at: [Link]

-

Thunder Optics. (2026). Raman Spectra of Some Common Organic Compounds. Thunder Optics. Available at: [Link]

-

Dikmen, G. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. DergiPark. Available at: [Link]

-

Kiefer, J. (n.d.). Typical experimental arrangements for Raman spectroscopy. ResearchGate. Available at: [Link]

-

Bausinger, R. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz. Available at: [Link]

-

Central Laser Facility. (n.d.). New exploratory experiments for Raman laser spectroscopy. CLF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Butoxyphenylboronic Acid. PubChem. Available at: [Link]

-

Lambert, T. H., et al. (n.d.). Towards routine organic structure determination using Raman microscopy. PMC. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Sosnowska, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Available at: [Link]

-

Li, M., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. Available at: [Link]

-

Yesilyurt, V., et al. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

-

Kavitha, E., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]

-

Uğurlu, G. (2024). FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. PubMed. Available at: [Link]

-

Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]

-

Avci, D., et al. (n.d.). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Singh, R. K., et al. (n.d.). vibrational, electronic properties pharmaceutical study of 4-carboxy-3- fluorophenylboronic acid and. Journal of Molecular Structure. Available at: [Link]

-

Liu, Y., et al. (n.d.). Surface-enhanced Raman spectroscopy study on the structure changes of 4-Mercaptophenylboronic Acid under different pH conditions. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. Available at: [Link]

-

Ushakumari, R., et al. (n.d.). Vibrational spectroscopic studies and computational study of 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ChemRxiv. (n.d.). Analysis of vibronic coupling in a 4f molecular magnet with FIRMS. ChemRxiv. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxycarbonylphenylboronic acid. PubChem. Available at: [Link]

Sources

- 1. 4-Butoxyphenylboronic Acid | C10H15BO3 | CID 3836310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Towards routine organic structure determination using Raman microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Influence of substituent type and position on the adsorption mechanism of phenylboronic acids: infrared, Raman, and surface-enhanced Raman spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stevesopenlab.org [stevesopenlab.org]

- 10. researchgate.net [researchgate.net]

- 11. CAS 176672-49-4: 4-T-BUTOXYPHENYLBORONIC ACID | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. esisresearch.org [esisresearch.org]

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-(4-Butoxyphenyl)phenylboronic Acid

Executive Summary

4-(4-Butoxyphenyl)phenylboronic acid (also known as (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid, CAS: 158937-24-7) is a highly valuable organoboron building block. Featuring an extended biphenyl scaffold and a solubilizing, electron-donating butoxy group, it is extensively utilized in the synthesis of advanced materials (e.g., thermotropic liquid crystals, OLEDs) and complex pharmaceutical intermediates . This application note provides a comprehensive, self-validating protocol for its use in Suzuki-Miyaura cross-coupling reactions, detailing mechanistic causality, experimental optimization, and troubleshooting strategies.

Chemical Profile & Reactivity Dynamics

The structural architecture of 4-(4-Butoxyphenyl)phenylboronic acid dictates its reactivity in metal-catalyzed couplings:

-

Electronic Effects : The para-butoxy group exerts a strong +M (mesomeric) effect across the biphenyl system. This electron richness enhances the nucleophilicity of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Steric & Solubility Profile : The linear butoxy chain significantly improves solubility in standard organic solvents (e.g., toluene, 1,4-dioxane, THF) compared to unsubstituted biphenylboronic acids, allowing for higher concentration reactions, easier scale-up, and more efficient phase-transfer dynamics in biphasic solvent systems.

Mechanistic Principles

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-X bond of the aryl halide, forming a stable organopalladium(II) complex. This is often the rate-determining step for aryl chlorides .

-

Transmetalation : The base activates the boronic acid by forming a reactive boronate complex. The aryl group from the boronate is then transferred to the Pd(II) center, displacing the halide .

-

Reductive Elimination : The Pd(II) complex undergoes cis-trans isomerization and subsequent reductive elimination to forge the new C-C bond, releasing the biaryl product and regenerating the Pd(0) catalyst .

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Causality

To establish a self-validating protocol, experimental choices must be grounded in mechanistic logic:

-

Base & Solvent Synergy : The transmetalation step strictly requires a base . A biphasic solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water) is optimal. Water is essential to dissolve the inorganic base (e.g., K2CO3, Na2CO3) and form the boronate, while ethanol or dioxane acts as a phase-transfer agent, ensuring the aqueous base can interact with the organic-soluble boronic acid and Pd-complex .

Optimization of Reaction Conditions

The following table summarizes empirical optimization data for coupling 4-(4-Butoxyphenyl)phenylboronic acid with a standard aryl bromide.

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O (2:1:1) | 80 | 12 | 78 |

| 2 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O (2:1:1) | 90 | 8 | 85 |

| 3 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O (4:1) | 100 | 6 | 92 |

| 4 | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O (4:1) | 100 | 4 | 95 |

| 5 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O (3:1) | 100 | 4 | 96 |

Note: Yields are determined by HPLC analysis. Entries 4 and 5 demonstrate that stronger bases and specialized ligands significantly accelerate the reaction, reducing time and improving yield.

Detailed Step-by-Step Protocol

This protocol outlines the optimal conditions (Table, Entry 3) for standard laboratory scale (1.0 mmol).

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step 1: Reagent Preparation & Degassing

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 mmol, 324.2 mg), and K2CO3 (2.0 mmol, 276.4 mg).

-

Add the palladium catalyst, Pd(dppf)Cl2 (0.05 mmol, ~36.6 mg).

-

Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat this cycle 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

Step 2: Solvent Addition & Reaction Execution 4. In a separate vial, prepare a mixture of 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL). Degas the solvent mixture by sparging with Argon for 15 minutes. 5. Inject the degassed solvent mixture into the Schlenk flask via syringe. 6. Replace the septum with a reflux condenser (flushed with Argon) and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 6 hours. 7. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate) or LC-MS until the aryl halide is completely consumed.

Step 3: Work-up and Extraction 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 10 mL of deionized water. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter. 12. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification & Validation 13. Purify the crude residue via flash column chromatography on silica gel. (Eluent gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate, depending on the target molecule's polarity). 14. For ultra-high purity (required for OLED/liquid crystal applications), recrystallize the isolated product from hot ethanol or a toluene/hexane mixture. 15. Validate the final product structure and purity using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting & Self-Validating Systems

A robust protocol must include built-in diagnostics. If the expected yield is not achieved, evaluate the following failure modes:

-

Observation: Significant formation of symmetric biaryl (Homocoupling).

-

Cause: Presence of molecular oxygen, which acts as an oxidant, promoting the coupling of two boronic acid molecules.

-

Correction: Improve degassing techniques (use freeze-pump-thaw cycles instead of sparging) and check the integrity of the Argon line.

-

-

Observation: High consumption of boronic acid but low product yield (Proto-deborylation).

-

Cause: The boronic acid undergoes hydrolysis (cleavage of the C-B bond) before transmetalation can occur. This is exacerbated by high temperatures, strong bases, and slow oxidative addition.

-

Correction: Increase the equivalents of boronic acid (e.g., to 1.5 eq), lower the reaction temperature, or switch to a more active catalyst (e.g., Buchwald ligands) to accelerate the cross-coupling rate over the degradation rate .

-

-

Observation: Reaction stalls at ~50% conversion.

-

Cause: Catalyst poisoning or precipitation of the active Pd species (often visible as palladium black).

-

Correction: Ensure solvents are strictly anhydrous prior to adding the controlled water equivalent. Consider adding a phase transfer catalyst (e.g., TBAB) if the biphasic mixing is inefficient.

-

References

-

Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

-

White Rose eTheses Online. "Attempts to Green the Synthesis of Liquid Crystals." University of York. URL:[Link]

-

LookChem. "High quality (4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid with factory price (CAS: 158937-24-7)." LookChem Chemical Directory. URL:[Link]

Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-(4-Butoxyphenyl)phenylboronic acid

Introduction: The Critical Role of the Base in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's general scheme involves the palladium-catalyzed coupling of an organoboron species with an organic halide or pseudohalide.[3] While the palladium catalyst and ligands often receive the most attention, the choice of base is a deceptively critical parameter that can dictate the success, efficiency, and cleanliness of the reaction.

This guide provides an in-depth analysis of base selection for the Suzuki-Miyaura coupling, with a specific focus on the substrate 4-(4-Butoxyphenyl)phenylboronic acid . We will move beyond a simple listing of reagents to explore the mechanistic rationale behind base selection, providing field-proven protocols and troubleshooting insights to empower researchers to optimize their synthetic routes.

Mechanistic Insight: Why the Base is More Than a Proton Scavenger

The function of the base in the Suzuki-Miyaura catalytic cycle is multifaceted and crucial for its progression. It is not merely present to neutralize acidic byproducts. The base actively participates in what is often the rate-determining step: transmetalation.[4]

The three primary roles of the base are:

-

Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activation enhances the electron density on the organic moiety, making it significantly more reactive and capable of transferring its organic group to the palladium(II) center.[4][5][6] The organoboron compound itself is generally unreactive in the transmetalation step without prior activation by a base.[1]

-

Facilitation of the Pd(II) Intermediate: The base assists in the metathesis of the oxidative addition product, [Ar-Pd(II)-X], to form a more reactive intermediate, such as [Ar-Pd(II)-OR], which readily undergoes transmetalation with the activated boronate complex.[1][7]

-

Acceleration of Reductive Elimination: In some systems, particularly with alkoxide bases, the base can accelerate the final reductive elimination step, regenerating the active Pd(0) catalyst and releasing the final product.[1]

The entire catalytic process is a finely balanced cycle, and the base is a key player in ensuring its efficient turnover.

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

Strategic Considerations for Base Selection

The optimal base for a given Suzuki coupling is highly dependent on the substrates, catalyst, and solvent. For 4-(4-Butoxyphenyl)phenylboronic acid , an electron-rich biaryl boronic acid, the following factors must be considered.

Basicity (pKa)

The base must be sufficiently strong to deprotonate the boronic acid (pKa ~8-10) and form the active boronate species. However, an overly strong base can promote side reactions. Inorganic bases like carbonates and phosphates provide a good balance of reactivity without being overly harsh.[8]

Solubility

The reaction's solvent system dictates the choice of base.

-

Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): These are common and highly effective.[1] An inorganic base like K₂CO₃ or K₃PO₄ is dissolved in the aqueous phase, where it activates the boronic acid at the phase interface.

-

Anhydrous Organic Solvents (e.g., THF, DMF): In the absence of water, a base with good organic solubility is required. Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility compared to other carbonates.[9] Potassium phosphate (K₃PO₄) can also be used, often as a fine powder to maximize surface area.[10]

Counter-ion and Steric Hindrance

The cation of the base (Na⁺, K⁺, Cs⁺) can influence reaction rates, often attributed to the solubility of the borate salts formed. Cesium ions are larger and "softer," and Cs₂CO₃ is often the base of choice for challenging or sterically hindered couplings.[8][9] For a relatively unhindered substrate like 4-(4-Butoxyphenyl)phenylboronic acid, sodium and potassium carbonates are excellent and more cost-effective starting points.

Functional Group Compatibility

The substrate 4-(4-Butoxyphenyl)phenylboronic acid contains a stable ether linkage that is robust to most common Suzuki bases. However, if coupling partners contain base-labile groups (e.g., esters, certain protecting groups), a milder base like potassium fluoride (KF) or a weaker carbonate might be necessary to prevent hydrolysis or other side reactions.[3][11]

Comparative Data: A Guide to Common Bases

The selection of a base is often empirical, but general performance trends provide a rational starting point for optimization. Inorganic bases are typically more effective than organic bases for aryl-aryl couplings.[12]

| Base Name | Formula | Approx. pKa (Conjugate Acid) | Key Characteristics & Typical Use Cases |

| Sodium Carbonate | Na₂CO₃ | 10.3[13] | A cost-effective, widely used, and efficient base for a broad range of substrates. An excellent first choice for reaction screening.[8] |

| Potassium Carbonate | K₂CO₃ | 10.3[13] | Similar in strength to Na₂CO₃, its solubility can differ, which may influence kinetics. Often used interchangeably.[9] |

| Cesium Carbonate | Cs₂CO₃ | 10.3[13] | Highly effective, often providing superior yields with challenging substrates due to its higher solubility in organic solvents.[8][14] |

| Potassium Phosphate | K₃PO₄ | 12.3[13] | A stronger, non-nucleophilic base. Particularly effective for sterically hindered substrates and can prevent certain side reactions.[8][9][15] |

| Potassium Fluoride | KF | 3.2 | A mild base, useful for substrates with base-sensitive functional groups where stronger bases cause decomposition or side reactions.[3] |

| Triethylamine (TEA) | Et₃N | 10.7 | An organic base, generally less effective than inorganic bases for aryl-aryl couplings but can be used in specific systems.[9][12] |

Data compiled from multiple sources for illustrative purposes. Performance is highly substrate and condition-dependent.[9]

Experimental Protocols

The following protocols provide a framework for both optimizing and executing the Suzuki-Miyaura coupling of 4-(4-Butoxyphenyl)phenylboronic acid.

Protocol 1: Parallel Screening of Bases for Optimization

This protocol allows for the efficient identification of the optimal base for coupling 4-(4-Butoxyphenyl)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Caption: A systematic workflow for the parallel screening of bases to optimize reaction conditions.

Methodology:

-

Preparation: In four separate reaction vials equipped with stir bars, add the selected palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the aryl bromide (1.0 eq).

-

Base Addition: To each vial, add a different base (2.0 eq):

-

Vial 1: Sodium Carbonate (Na₂CO₃)

-

Vial 2: Potassium Carbonate (K₂CO₃)

-

Vial 3: Potassium Phosphate (K₃PO₄)

-

Vial 4: Cesium Carbonate (Cs₂CO₃)

-

-

Reagent Addition: Add 4-(4-Butoxyphenyl)phenylboronic acid (1.2 eq) to each vial.

-

Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O 4:1:1) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.

-

Reaction: Place the vials in a preheated block at 90-100 °C and stir vigorously for 12-16 hours.

-

Monitoring & Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, perform a mini-workup and analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the relative conversion and identify the most effective base.

Protocol 2: General Procedure for Preparative Scale Synthesis

This protocol assumes K₃PO₄ was identified as an effective base from the screening process.

Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| Aryl Halide (e.g., 4-bromoanisole) | 187.04 | 1.0 mmol | 1.0 | 1.0 |

| 4-(4-Butoxyphenyl)phenylboronic acid | 270.14 | 324 mg | 1.2 mmol | 1.2 |

| Pd(OAc)₂ | 224.5 | 4.5 mg | 0.02 mmol | 0.02 |

| SPhos (ligand) | 410.47 | 16.4 mg | 0.04 mmol | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 mmol | 2.0 |

| Toluene / H₂O (10:1) | - | 11 mL | - | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[9]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[15]

-

Add the degassed solvent system (10 mL Toluene, 1 mL H₂O) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting aryl halide indicates completion.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Common Base-Related Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Improper Base Selection: Base may be too weak, impure, or not soluble in the reaction medium.[15] | Use a freshly opened or finely ground base. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄) or a more soluble one (Cs₂CO₃).[15] Ensure adequate water is present in biphasic systems. |

| Protodeboronation | Excessive Basicity/Water: The C-B bond of the boronic acid is cleaved by a proton source, often accelerated by strong base.[16] | Use a milder base (e.g., K₂CO₃ or KF). Reduce the amount of water or switch to an anhydrous solvent system if possible. |

| Side Product Formation | Base-Labile Groups: If the aryl halide or boronic acid contains sensitive functional groups, the base may be causing decomposition. | Switch to a milder base like KF.[11] Consider lowering the reaction temperature. |

| Poor Reproducibility | Heterogeneity: The base may not be dissolving or mixing properly, especially on larger scales. | Use a finely powdered base. Ensure vigorous stirring to maximize interfacial contact in biphasic systems. |

Conclusion

The rational selection of a base is fundamental to the successful execution of the Suzuki-Miyaura cross-coupling reaction. For a substrate like 4-(4-Butoxyphenyl)phenylboronic acid, common inorganic bases such as potassium carbonate and potassium phosphate are excellent starting points, offering high efficacy and cost-effectiveness. By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can rapidly optimize reaction conditions, leading to higher yields, improved purity, and more robust and scalable synthetic procedures. This strategic approach transforms the choice of base from a guess into a data-driven decision, accelerating progress in research and development.

References

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

Mechanism of the Suzuki Reaction Explained. Scribd. [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. National Center for Biotechnology Information. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]

-

Screening of different bases for Suzuki coupling. ResearchGate. [Link]

-

How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

-

Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles - ACS Publications. ACS Publications. [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Frontiers. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

-

Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

-

Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. Royal Society of Chemistry. [Link]

- pKa Values of Common Bases. Not available publicly.

-

Suzuki cross-coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. Reddit. [Link]

-

The pKa Table Is Your Friend - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Bordwell pKa Table - Organic Chemistry Data. Organic Chemistry Data. [Link]

-

Suzuki reactions in novel liquids - Diva-Portal.org. Diva-Portal. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. University of Windsor. [Link]

-

Table of Acids with Ka and pKa Values. CLAS. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. library.gwu.edu [library.gwu.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

4-(4-Butoxyphenyl)phenylboronic acid in liquid crystal synthesis

Advanced Application Note: Engineering High-Birefringence Liquid Crystals via 4-(4-Butoxyphenyl)phenylboronic Acid

Molecular Design & Structural Rationale

The synthesis of structurally complex liquid crystals (LCs) by traditional linear methods is often difficult and prone to functional group interference[1]. To engineer advanced mesogenic compounds—specifically those requiring high birefringence (

4-(4-Butoxyphenyl)phenylboronic acid (CAS: 158937-24-7) serves as a premium building block for extending

-

The Biphenyl Core: Provides the rigid, linear polarizability required to induce a strong lateral dipole moment and high dielectric anisotropy[2].

-

The Terminal Butoxy Group (

): Introduces critical steric flexibility. This alkoxy tail lowers the melting point, suppresses unwanted crystallization, and broadens the thermodynamic stability of the nematic mesophase[1]. -

The Boronic Acid Moiety: Acts as an air-stable, non-toxic nucleophilic partner for palladium-catalyzed carbon-carbon bond formation, offering a highly systematic and economic synthetic pathway[1][3].

Mechanistic Chemistry & Reagent Causality

To couple this bulky biphenyl boronic acid with an aryl halide, the Suzuki-Miyaura cross-coupling reaction is employed[4]. Every reagent in this workflow is chosen to drive the catalytic cycle forward while mitigating side reactions such as hydrolytic deboronation, which often plagues sterically hindered, electron-poor boronates[2].

-

Base Activation: Boronic acids are weak electrophiles (pKa ~8.8). The addition of a base (e.g.,

or -

Solvent System Dynamics: A biphasic mixture of Toluene/Ethanol/Water is utilized. Toluene solubilizes the hydrophobic biphenyl core, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing interfacial contact[4]. Alternatively, neat water with water-soluble catalysts (like glycine-ligated Pd complexes) can be used to improve green metrics.

-

Catalyst Selection: While

is the standard, sterically hindered substrates may require ligand-free heterogeneous catalysts (e.g.,

Figure 1: Logical relationship of the Suzuki-Miyaura catalytic cycle in LC synthesis.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for coupling 4-(4-Butoxyphenyl)phenylboronic acid with 4-bromobenzonitrile to yield a high-birefringence cyanoterphenyl LC.

| Entry | Catalyst Loading | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Toluene/EtOH/H_2O (2:1:1) | 80 | 85 | ||

| 2 | Dioxane/H_2O (4:1) | 90 | 92 | ||

| 3 | EtOH/H_2O (1:1) | 80 | 89 | ||

| 4 | Neat Water | 25 | 95 |

(Note: Entry 4 demonstrates the efficacy of water-soluble, glycine-ligated Pd complexes for highly efficient, room-temperature coupling.)

Self-Validating Experimental Protocol

This protocol outlines the synthesis of 4''-Butoxy-4-cyano-1,1':4',1''-terphenyl. The workflow is designed to provide immediate visual and analytical feedback, ensuring process integrity.

Figure 2: Self-validating experimental workflow for synthesizing biphenyl-core LCs.

Step 1: Biphasic Assembly & Degassing

-

In a 100 mL two-neck round-bottom flask, combine 4-(4-Butoxyphenyl)phenylboronic acid (1.1 mmol), 4-bromobenzonitrile (1.0 mmol), and

(0.05 mmol). -

Add 15 mL of Toluene and 7.5 mL of Ethanol. Stir until the organic solids dissolve.

-

Add 7.5 mL of an aqueous

-

Self-Validation (Degassing): Sparge the biphasic mixture with Argon for 20 minutes. Visual cue: The solution must transition from slightly cloudy to a clear, phase-separated state as dissolved oxygen—which causes Pd-black precipitation and boronic acid homocoupling—is purged.

Step 2: Catalytic Reflux

-

Heat the mixture to 80°C under a continuous Argon atmosphere.

-

Self-Validation (TLC Monitoring): After 4 hours, spot the organic layer on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the aryl halide spot (

) disappears entirely, replaced by a highly UV-active, blue-fluorescing product spot (

Step 3: Extraction & Workup

-

Cool to room temperature. Add 20 mL of distilled water and 20 mL of ethyl acetate.

-

Separate the organic layer. Wash with brine (2 × 20 mL) and dry over anhydrous

. -

Self-Validation (Filtration): The dried solution should be pale yellow and perfectly transparent. A dark brown tint indicates residual soluble Pd species, requiring a pass through a short Celite/Silica plug.

Step 4: Recrystallization (Critical for LC Purity)

-

Evaporate the solvent under reduced pressure.

-

Dissolve the crude solid in a minimum amount of boiling ethanol/chloroform.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

-

Self-Validation (Phase Purity): The product must precipitate as sharp, colorless needles. Amorphous or milky powders indicate trapped impurities or residual solvent, which will catastrophically depress the liquid crystal clearing point (nematic-to-isotropic transition temperature).

Analytical Validation

To confirm suitability for optoelectronic applications, the synthesized LC must be validated via two primary methods:

-

H NMR (400 MHz,

-

Differential Scanning Calorimetry (DSC): Essential for LCs. The thermogram must show two distinct endothermic peaks during heating: the melting point (

, solid to nematic) and the clearing point (

References

1.[1] Cross-Coupling Reactions in the Synthesis of Liquid Crystals. Scilit. 1 2.[4] Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. 4 3.[5] Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. 5 4.[3] Boronic Acids & Derivatives. Sigma-Aldrich. 3 5.[2] Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry - ACS Publications. 2 6. Organic & Biomolecular Chemistry. RSC Publishing.

Sources

The Lynchpin in Modern Drug Discovery: Medicinal Chemistry Applications of 4-(4-Butoxyphenyl)phenylboronic Acid

Introduction: The Versatility of Boronic Acids in Medicinal Chemistry

The incorporation of the boronic acid moiety into small molecules has revolutionized medicinal chemistry, transitioning from a niche chemical curiosity to a cornerstone in the synthesis of complex pharmaceuticals.[1][2] The unique electronic properties of the boron atom, particularly its ability to participate in palladium-catalyzed cross-coupling reactions, have made arylboronic acids indispensable building blocks for the construction of carbon-carbon bonds.[3][4] Among these, 4-(4-Butoxyphenyl)phenylboronic acid has emerged as a particularly valuable reagent, offering a synthetically versatile handle to introduce a key biaryl scaffold present in a number of potent and selective therapeutic agents. This application note will provide an in-depth exploration of the medicinal chemistry applications of 4-(4-Butoxyphenyl)phenylboronic acid, with a focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has transformed the landscape of oncology.[5][6]

Core Application: A Gateway to Potent PARP Inhibitors

The primary and most significant application of 4-(4-Butoxyphenyl)phenylboronic acid in medicinal chemistry is its use as a key building block in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6]

Case Study: The Synthesis of Niraparib

A prime example of the utility of 4-(4-Butoxyphenyl)phenylboronic acid is in the synthesis of Niraparib , a potent, orally available PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[7][8] The core structure of Niraparib features a biaryl system where a phenylpiperidine moiety is linked to an indazole-7-carboxamide. The synthesis of this critical biaryl linkage is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, where 4-(4-Butoxyphenyl)phenylboronic acid serves as the organoboron partner.

While the butoxy group is not directly present in the final Niraparib molecule, a closely related precursor, often a protected aminophenylboronic acid or a derivative that is later converted to the piperidinyl group, is utilized. The 4-(4-Butoxyphenyl)phenylboronic acid scaffold provides a foundational structure that medicinal chemists can elaborate upon to generate a diverse range of PARP inhibitors for structure-activity relationship (SAR) studies.[9][10]

The Suzuki-Miyaura Coupling: A Detailed Protocol

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of 4-(4-Butoxyphenyl)phenylboronic acid.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate for a PARP inhibitor.

Protocol: Synthesis of a Biaryl Precursor for PARP Inhibitors

Reaction: Suzuki-Miyaura coupling of 4-(4-Butoxyphenyl)phenylboronic acid with a protected bromo-indazole carboxamide.

Materials:

-

4-(4-Butoxyphenyl)phenylboronic acid

-

Protected 2-(4-bromophenyl)indazole-7-carboxamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected 2-(4-bromophenyl)indazole-7-carboxamide (1.0 eq), 4-(4-Butoxyphenyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent volume should be sufficient to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The following table summarizes representative yields for the coupling of various arylboronic acids with aryl halides, which are analogous to the synthesis of PARP inhibitor precursors.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 95 | [11] |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 98 | [11] |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 74 | [12] |

| 2-(4-bromophenyl)-5-chloropyrazine | Phenylboronic acid | Pd(Xantphos)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 85 | [13] |

Visualizing the Process

To better understand the key processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Beyond PARP Inhibitors: Expanding the Horizon

While the synthesis of PARP inhibitors is a major application, the utility of 4-(4-Butoxyphenyl)phenylboronic acid and its derivatives extends to other areas of medicinal chemistry. The biaryl scaffold it helps to construct is a privileged structure found in a variety of biologically active molecules, including:

-

Kinase Inhibitors: Many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases, feature biaryl cores.[14][15] The butoxyphenylphenyl moiety can be tailored to interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

-

G-Protein Coupled Receptor (GPCR) Ligands: The biaryl motif is also prevalent in ligands for GPCRs, a large family of receptors involved in a vast array of physiological processes. The ability to readily synthesize diverse biaryl compounds using 4-(4-Butoxyphenyl)phenylboronic acid facilitates the exploration of SAR for novel GPCR modulators.

Conclusion: An Indispensable Tool for Drug Discovery

4-(4-Butoxyphenyl)phenylboronic acid stands as a testament to the power of boronic acids in modern medicinal chemistry. Its role as a key building block in the synthesis of life-saving drugs like Niraparib underscores its importance. The robust and versatile Suzuki-Miyaura coupling reaction enables chemists to efficiently construct complex molecular architectures, accelerating the drug discovery process. As our understanding of disease biology continues to grow, the demand for novel and diverse chemical matter will only increase, ensuring that 4-(4-Butoxyphenyl)phenylboronic acid and its congeners will remain indispensable tools in the arsenal of medicinal chemists for years to come.

References

- Trippier, P. C. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 197, 112338.

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-